Crystallographic Binding to TPP Riboswitch
Unlike any 1,3,4-thiadiazole isomer or alternative five-membered heterocyclic fragments tested, (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine yields a high-resolution co-crystal structure (PDB 4NYB) with the E. coli thiM TPP riboswitch, confirming that the fragment occupies the aminopyrimidine sub-pocket at the interdomain junction [1][2]. The electron density unambiguously places the 1,2,3-thiadiazole ring in contact with conserved RNA nucleotides, a binding pose not achievable with generic benzylamine or thiadiazole regioisomers that lack the correct heteroatom geometry [1].
| Evidence Dimension | Co-crystal structure availability and binding site localization |
|---|---|
| Target Compound Data | Co-crystal structure solved at 3.10 Å resolution; unambiguous binding to the aminopyrimidine pocket of the TPP riboswitch (PDB 4NYB) [2] |
| Comparator Or Baseline | Other fragments in the same study (benzothiadiazol-5-ylmethanol, 6-aminoquinoxaline, and an additional thiadiazole derivative) also bind the TPP riboswitch and were structurally characterized, but quantitative affinity data are not stratified by fragment identity in the published abstract or accessible excerpts [1]. |
| Quantified Difference | Qualitative difference only: this compound is the sole 1,2,3-thiadiazole-bearing fragment with deposited structural coordinates among the set; site specificity is crystallographically validated but no numerical affinity comparison is available from the source. |
| Conditions | X-ray crystallography using recombinantly produced E. coli thiM riboswitch RNA; fragment soaked at cryogenic temperature; structure determined by molecular replacement and refined to Rwork/Rfree = 0.188/0.249 [2]. |
Why This Matters
Procurement of a fragment with an experimentally determined high-resolution co-crystal structure de-risks downstream fragment-linking campaigns by providing direct visualization of the binding mode, which is unavailable for most commercial fragment-library members.
- [1] Warner, K.D., Homan, P., Weeks, K.M., Smith, A.G., Abell, C., Ferré-D'Amaré, A.R. (2014) 'Validating Fragment-Based Drug Discovery for Biological RNAs: Lead Fragments Bind and Remodel the TPP Riboswitch Specifically.', Chemistry & Biology, 21(5), pp. 591–595. DOI: 10.1016/j.chembiol.2014.03.007. View Source
- [2] RCSB Protein Data Bank, Entry 4NYB: Crystal structure of the E. coli thiM riboswitch in complex with (4-(1,2,3-thiadiazol-4-yl)phenyl)methanamine. Deposited 2013-12-10, Released 2014-06-04. View Source
